molecular formula C3H7NO4S B074197 L-Cysteinesulfinic acid CAS No. 1115-65-7

L-Cysteinesulfinic acid

Cat. No.: B074197
CAS No.: 1115-65-7
M. Wt: 153.16 g/mol
InChI Key: ADVPTQAUNPRNPO-REOHCLBHSA-N
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Description

L-Cysteinesulfinic Acid is an organic compound with the nominal formula HO₂SCH₂CH(NH₂)CO₂H. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is a white solid that is soluble in water and exists as the zwitterion at neutral pH. It is chiral, and only the L-enantiomer occurs in nature. This compound is an intermediate in cysteine metabolism and is not a coded amino acid but is produced post-translationally .

Mechanism of Action

Target of Action

L-Cysteinesulfinic acid (CSA) is a potent agonist at several rat metabotropic glutamate receptors (mGluRs), specifically mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These receptors play a crucial role in the central nervous system, mediating various physiological functions such as learning, memory, and motor control.

Mode of Action

CSA interacts with its targets, the mGluRs, by binding to these receptors and activating them . This interaction leads to the stimulation of phospholipase D (PLD) activity . The activation of PLD then triggers a series of downstream signaling events, leading to various cellular responses.

Biochemical Pathways

CSA is synthesized from L-cysteine by the enzyme cysteine dioxygenase (CDO) . This conversion involves the oxidation of sulfur to sulfinic acid. CSA is a putative excitatory amino acid (EAA) with neurotransmitter functionality . It is involved in the regulation of cardiovascular functions and is an intermediate in cysteine metabolism .

Pharmacokinetics

It is known that csa is synthesized endogenously from l-cysteine, suggesting that its bioavailability is likely regulated by the availability of l-cysteine and the activity of the enzyme cdo .

Result of Action

The activation of mGluRs by CSA leads to a variety of cellular responses. For example, CSA has been shown to decrease mean arterial blood pressure and heart rate in rats when microinjected into the nucleus tractus solitarius (NTS) . This suggests that CSA may play a role in the regulation of cardiovascular functions.

Action Environment

The action of CSA is likely influenced by various environmental factors. For instance, the activity of the enzyme CDO, which is responsible for the synthesis of CSA from L-cysteine, can be regulated by various factors, including the availability of L-cysteine and the presence of other molecules that can interact with CDO

Biochemical Analysis

Biochemical Properties

L-Cysteinesulfinic acid is a potent agonist at several rat metabotropic glutamate receptors (mGluRs) with pEC50s of 3.92, 4.6, 3.9, 2.7, 4.0, and 3.94 for mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8, respectively . It interacts with these enzymes and proteins, influencing their function and playing a significant role in biochemical reactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It increases intracellular inositol phosphate levels in CHO cells expressing mGluR1, mGluR5, or mGluR8 and inhibits forskolin-induced cAMP production in CHO cells expressing mGluR2 or mGluR6 and hamster kidney cells expressing mGluR4 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively binds to mGluR1α over adrenergic, dopamine, histamine, muscarinic, nicotinic, or serotonin receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . Specific information on its effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cysteinesulfinic Acid can be synthesized by the oxidation of L-cysteine. The enzyme cysteine dioxygenase catalyzes the conversion of L-cysteine to this compound. This reaction involves the incorporation of molecular oxygen into the sulfur atom of cysteine, forming the sulfinic acid group .

Industrial Production Methods: Industrial production of this compound typically involves the chemical oxidation of L-cysteine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinic acid group without over-oxidation to sulfonic acid .

Chemical Reactions Analysis

Types of Reactions: L-Cysteinesulfinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sulfinic acid functional group, which allows it to participate in specific chemical reactions and metabolic pathways that are distinct from those of other sulfur-containing amino acids .

Properties

IUPAC Name

(2R)-2-amino-3-sulfinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVPTQAUNPRNPO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862546
Record name L-Cysteinesulfinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Sulfinoalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1115-65-7
Record name L-Cysteinesulfinic acid
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Record name Cysteinesulfinic acid, L-
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Record name 3-sulfino-L-alanine
Source DrugBank
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Record name L-Cysteinesulfinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulphino-L-alanine
Source European Chemicals Agency (ECHA)
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Record name CYSTEINESULFINIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Sulfinoalanine
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URL http://www.hmdb.ca/metabolites/HMDB0000996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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